molecular formula C24H25ClN2O3 B2546883 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898418-18-3

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one

Cat. No. B2546883
CAS RN: 898418-18-3
M. Wt: 424.93
InChI Key: NQXZSSJKNOHLQZ-UHFFFAOYSA-N
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Description

The compound "2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. The presence of a piperazine ring, a common feature in many pharmaceuticals, suggests potential biological activity, particularly in the central nervous system. The molecule also contains a pyran ring, which is a feature found in many natural products and synthetic pharmaceuticals .

Synthesis Analysis

The synthesis of related pyran derivatives has been reported using piperazine as a catalyst. In one study, piperazine was used to catalyze the one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, which is an environmentally friendly approach due to the use of water as a solvent and the recyclability of the catalyst. This method is noted for its simplicity, short reaction times, and high yields without the need for column chromatographic separation .

Molecular Structure Analysis

The molecular structure of the compound likely involves a piperazine ring attached to a pyran ring via a methylene bridge. The presence of a chlorophenyl group and a methoxy-substituted phenyl group suggests potential interactions with biological targets, such as receptors or enzymes. The structure-affinity relationship study of similar compounds indicates that structural modifications can significantly impact the binding affinity to various receptors, including dopamine and serotonin receptors .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including addition-rearrangement reactions, as seen with related pyran derivatives. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran has been shown to react with arylsulfonyl isocyanates to produce 2-piperidones, which are functionalized at the 3-position. These reactions proceed with high yield and can generate separable trans/cis mixtures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may possess properties suitable for pharmaceutical applications. The solubility, stability, and reactivity of the compound would be influenced by the functional groups present, such as the methoxy and chlorophenyl groups, which could affect its pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of the mentioned compound show promising anticonvulsant properties. In a study, a series of new kojic acid derivatives, including ones structurally related to the compound , were synthesized and evaluated for their anticonvulsant activities using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Notably, certain derivatives demonstrated significant activity against MES seizures and scMet seizures without neurotoxicity, highlighting their potential as anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).

Antimicrobial Activities

Another area of application for these compounds is in antimicrobial drug development. A study on the synthesis and evaluation of anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, related to the compound , showed that some derivatives possess good antimicrobial activities against a range of bacteria and fungi. This opens up possibilities for their use in treating microbial infections (Aytemir, Çalış, & Özalp, 2004).

Structural Characterization and Molecular Interaction

The crystal structure analysis of related compounds has provided insights into their molecular interactions and potential mechanisms of action. For instance, a study on the crystal structure of a pyran derivative showed favorable antimicrobial activities, suggesting the importance of structural characterization in understanding the activity and optimizing the compounds for therapeutic use (Okasha et al., 2022).

Genotoxicity Studies

While exploring the therapeutic potential of these compounds, genotoxicity studies are also crucial. A related compound showed a metabolism and dose-dependent increase of reverse mutations in specific strains, suggesting the need for careful evaluation of these compounds' safety profiles before clinical application (Kalgutkar et al., 2007).

Future Directions

The future directions in the field of piperazine derivatives are promising. They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Mechanism of Action

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-18-5-2-3-6-19(18)16-30-24-17-29-22(14-23(24)28)15-26-9-11-27(12-10-26)21-8-4-7-20(25)13-21/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZSSJKNOHLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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